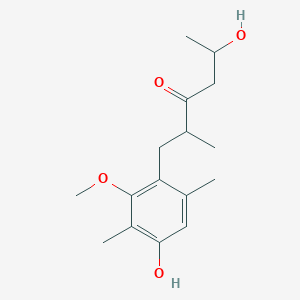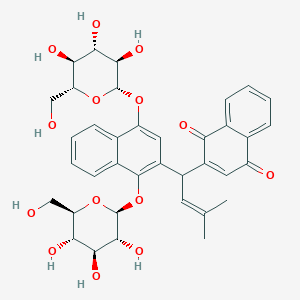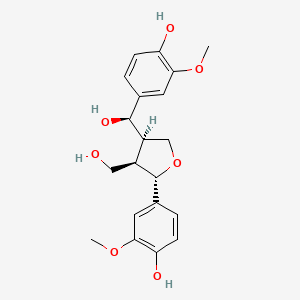
Phomallenic acid A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phomallenic acid A is a natural product found in Phoma and Plagiostoma with data available.
Wissenschaftliche Forschungsanwendungen
Discovery and Inhibition Properties
Phomallenic acid A, alongside its analogs phomallenic acids B and C, was isolated from a leaf litter fungus identified as Phoma species. These compounds have garnered attention due to their inhibitory properties against the bacterial fatty acid synthase II (FAS II) pathway, which is crucial for bacterial growth and viability. The FAS II pathway represents a potential target for antibacterial drug development because it differs significantly from the human fatty acid synthesis pathway, allowing for selective targeting of bacterial cells. This compound, in particular, exhibited minimum detection concentrations in bioassays and demonstrated inhibitory effects in enzyme assays, indicating its potential as an antibacterial agent (Ondeyka et al., 2006).
Synthesis and Structural Analysis
While specific studies on this compound were not found in the retrieved documents, extensive research has been conducted on phomallenic acid C, highlighting the synthetic challenges and the intricate structures of these compounds. The enantioselective synthesis of phomallenic acid C, for example, showcases the complexity of achieving the desired optical activity and the allene-diyne structural motif, which are characteristic of the phomallenic acids. Such synthetic endeavors not only provide access to these compounds for further biological evaluation but also enhance our understanding of their structure-activity relationships (Jian et al., 2007).
Antimicrobial Potential
The discovery of phomallenic acids as inhibitors of the bacterial FAS II pathway underscores their potential as novel antimicrobial agents. The inhibition of this pathway disrupts the synthesis of fatty acids, essential components of the bacterial cell membrane, leading to impaired cell growth and viability. This mechanism of action, coupled with the selectivity for bacterial over human fatty acid synthesis pathways, makes phomallenic acids promising candidates for the development of new antibiotics. The ability of these compounds to inhibit key enzymes in the FAS II pathway, such as FabH and FabF, further emphasizes their therapeutic potential (Young et al., 2006).
Eigenschaften
Molekularformel |
C15H18O3 |
|---|---|
Molekulargewicht |
246.3 g/mol |
InChI |
InChI=1S/C15H18O3/c1-2-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)18/h4-5,14,16H,2,7,9,11,13H2,1H3,(H,17,18) |
InChI-Schlüssel |
YZCDHRPWTDTXRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C#CC#CC=C=CCCCCC(=O)O)O |
Synonyme |
phomallenic acid A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-N-[(1S,5R,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-4-methyloct-2-enamide](/img/structure/B1249011.png)
![(2E,4E,6S)-N-[N'-[4-(diaminomethylideneamino)butyl]carbamimidoyl]-2,6,10-trimethylundeca-2,4,9-trienamide](/img/structure/B1249013.png)



![[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1249020.png)





![[(6Ar,9R,10S,10aR)-7,9-dimethyl-5-(2-methylbut-3-en-2-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B1249028.png)
